molecular formula C24H29N5O3 B12169093 tert-butyl 4-[(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate

tert-butyl 4-[(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate

Cat. No.: B12169093
M. Wt: 435.5 g/mol
InChI Key: GMVMGZOPDKZQCA-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate is a synthetic small molecule characterized by a pyrazolo[3,4-b]pyridine core substituted with methyl and phenyl groups, coupled to a piperazine moiety via a carbonyl linker. The tert-butyl carbamate (Boc) group at the piperazine nitrogen serves as a protective group, enabling selective deprotection for downstream functionalization . This compound is structurally analogous to bioactive molecules targeting receptors or enzymes, such as kinase inhibitors or retinol-binding protein (RBP4) antagonists, where the pyrazolo-pyridine scaffold contributes to π-π stacking interactions and hydrogen bonding .

Properties

Molecular Formula

C24H29N5O3

Molecular Weight

435.5 g/mol

IUPAC Name

tert-butyl 4-(1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C24H29N5O3/c1-16-20-18(15-19(17-9-7-6-8-10-17)25-21(20)27(5)26-16)22(30)28-11-13-29(14-12-28)23(31)32-24(2,3)4/h6-10,15H,11-14H2,1-5H3

InChI Key

GMVMGZOPDKZQCA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-dimethyl-6-phenylpyrazole with a suitable pyridine derivative in the presence of a catalyst can yield the desired pyrazolo[3,4-b]pyridine intermediate .

The next step involves the introduction of the piperazine ring. This can be done by reacting the pyrazolo[3,4-b]pyridine intermediate with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The final step is the protection of the piperazine nitrogen with a tert-butyl group, which can be achieved using tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit various kinases implicated in cancer progression. The compound's ability to modulate protein kinase activity suggests a potential role in targeted cancer therapies .

Neuroprotective Effects

The neuroprotective potential of pyrazolo[3,4-b]pyridine derivatives has been explored in preclinical studies. These compounds may offer protective effects against neurodegenerative diseases by modulating pathways associated with neuroinflammation and oxidative stress. The specific mechanism of action for tert-butyl 4-[(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate remains to be fully elucidated but aligns with the pharmacological profiles of related compounds .

Anti-inflammatory Properties

Compounds similar to this compound have been studied for their anti-inflammatory effects. These substances can inhibit pro-inflammatory cytokines and pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory disorders .

Synthetic Strategies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have improved yields and reduced reaction times. Techniques such as microwave-assisted synthesis and the use of novel catalysts have been reported to enhance efficiency in the production of pyrazolo derivatives .

Case Study 1: Targeting Cancer Kinases

A study investigated the efficacy of pyrazolo[3,4-b]pyridine derivatives in inhibiting specific kinases involved in cancer cell proliferation. The results demonstrated that these compounds could effectively reduce tumor growth in xenograft models by targeting multiple signaling pathways simultaneously.

Case Study 2: Neuroprotection in Animal Models

In preclinical trials using animal models of Alzheimer's disease, compounds structurally related to this compound showed significant neuroprotective effects. Behavioral assessments indicated improved cognitive function and reduced amyloid plaque formation compared to control groups.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several piperazine- and heterocycle-containing derivatives.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Highlights Bioactivity/Applications
Target compound: tert-Butyl 4-[(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate Pyrazolo[3,4-b]pyridine 1,3-Dimethyl, 6-phenyl, Boc-protected piperazine ~466.5 (calc.) Boc protection, palladium-catalyzed coupling, deprotection under acidic conditions Potential kinase/RBP4 modulation (inferred)
tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate Piperazine 4-Triazolylphenyl, Boc group 369.4 Suzuki-Miyaura coupling, Boc deprotection with Trisamine purification Antifungal/antiviral candidates
tert-Butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate Pyridine 1,3,4-Thiadiazole, Boc-protected piperazine ~404.5 (calc.) Palladium-catalyzed cross-coupling (XPhos ligand), sodium carbonate base Kinase inhibitor scaffolds
6-Methyl-2-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pyrimidine-4-carboxylic acid Pyrimidine Trifluoromethylphenyl, carboxylic acid 385.3 Boc deprotection with HCl, saponification to carboxylic acid RBP4 antagonist (confirmed)

Key Comparative Insights

Core Heterocycle Influence: The pyrazolo[3,4-b]pyridine core in the target compound enhances planarity and aromatic interactions compared to pyridine () or pyrimidine () analogs. This may improve binding affinity in enzyme pockets .

Synthetic Flexibility :

  • The Boc group in the target compound and analogs () allows for modular synthesis. Deprotection under acidic conditions (e.g., HCl in dioxane) is a common step for piperazine functionalization .
  • Palladium-catalyzed reactions dominate cross-coupling steps, though ligand choice (e.g., XPhos in ) varies based on substrate compatibility .

Bioactivity Trends :

  • Piperazine-carboxylates (e.g., ) often exhibit receptor antagonism due to the carboxylate’s hydrogen-bonding capacity. The target compound’s carbonyl linker may mimic this interaction .
  • Pyrazolo-pyridine derivatives are prevalent in kinase inhibitors, suggesting the target compound could modulate similar pathways, though direct evidence is absent in the provided literature .

Research Findings and Implications

  • Metabolic Stability : Compared to trifluoromethylphenyl analogs (), the phenyl-pyrazolo-pyridine system in the target compound may enhance metabolic resistance due to steric shielding of labile sites .
  • Synthetic Challenges : The multi-step synthesis (e.g., coupling, deprotection) mirrors complexities in and , where purity and yield (e.g., 58–79% in ) depend on optimized workup protocols .

Biological Activity

tert-butyl 4-[(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate, with a CAS number of 1324064-68-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H29N5O3C_{24}H_{29}N_{5}O_{3}, with a molecular weight of 435.5 g/mol. The structure includes a piperazine ring and a pyrazolo[3,4-b]pyridine moiety, which are known to contribute to various biological activities.

PropertyValue
CAS Number1324064-68-7
Molecular FormulaC24H29N5O3
Molecular Weight435.5 g/mol

Antitumor Activity

Research indicates that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit significant antitumor properties. These compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. A study highlighted the potential of similar pyrazolo derivatives in targeting cancer cells effectively .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies suggest that derivatives of pyrazolo[3,4-b]pyridine can exhibit activity against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may possess anti-inflammatory properties. This is particularly relevant in conditions characterized by chronic inflammation where modulation of inflammatory mediators could be beneficial .

Neuroprotective Effects

Recent investigations have suggested neuroprotective properties attributed to this compound. Pyrazolo derivatives have been linked to neuroprotection in models of neurodegenerative diseases, potentially through antioxidant mechanisms and modulation of neuroinflammatory responses .

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of similar compounds in vitro on various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively. The IC50 values were significantly lower than those of standard chemotherapeutic agents, suggesting enhanced efficacy .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, tert-butyl derivatives were tested against common pathogens. The results showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazolo derivatives act as enzyme inhibitors, affecting pathways critical for cancer cell survival.
  • Modulation of Signaling Pathways : These compounds can influence signaling cascades such as the MAPK/ERK pathway, which is pivotal in regulating cell proliferation and survival.
  • Antioxidant Activity : The presence of phenolic structures contributes to the antioxidant capacity, helping to mitigate oxidative stress in cells.

Q & A

Q. What are standard synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

  • Methodological Answer : The compound is typically synthesized via sequential coupling and deprotection steps. A validated route involves:
  • Step 1 : Suzuki-Miyaura cross-coupling of a boronate ester intermediate (e.g., tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate) with a halogenated pyrazolo[3,4-b]pyridine derivative using Pd catalysts (e.g., Pd(PPh₃)₄ or XPhos Pd G3) in a mixed solvent system (toluene/ethanol/water) at 90–100°C .
  • Step 2 : Deprotection of the tert-butyl carbamate group using HCl in dioxane or TFA in dichloromethane to yield the free piperazine intermediate .
  • Critical Conditions : Maintain anhydrous conditions during coupling, monitor reaction progress via LCMS, and optimize equivalents of boronate ester (1.2–1.5 equiv) to minimize byproducts.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • LCMS : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% formic acid) to confirm molecular ion peaks ([M+H]⁺) and detect impurities. Example: LCMS m/z 347.1 [M+H]⁺ observed for intermediates .
  • NMR : ¹H NMR in DMSO-d₆ or CDCl₃ to verify key structural features: tert-butyl singlet (~1.4 ppm), pyrazole ring protons (~6.8–8.5 ppm), and piperazine splitting patterns (~2.8–3.6 ppm) .
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and confirms the amide bond geometry in solid-state structures .

Q. What solvent systems are optimal for solubility and stability during biological assays?

  • Methodological Answer :
  • Primary Solvents : DMSO (for stock solutions up to 10 mM) due to the compound’s low aqueous solubility.
  • Dilution Buffer : Use PBS with 0.1% Tween-80 or 5% cyclodextrin to enhance solubility and prevent aggregation in cellular assays.
  • Stability : Store solutions at –20°C under inert gas (N₂/Ar) to avoid hydrolysis of the carbamate group.

Advanced Research Questions

Q. How can reaction yields be improved when scaling up the synthesis, and what common pitfalls arise?

  • Methodological Answer :
  • Catalyst Optimization : Replace Pd(PPh₃)₄ with XPhos Pd G3 for higher turnover numbers and reduced palladium residues. For example, yields increased from 60% to 85% in scaled Suzuki couplings .
  • Byproduct Mitigation : Use scavengers (e.g., Si-Trisamine) during purification to remove unreacted boronate esters .
  • Pitfalls :
  • Incomplete Deprotection : Monitor Boc removal via TLC (silica gel, ethyl acetate/hexanes) and repeat HCl treatment if residual tert-butyl signals persist in NMR .
  • Pd Contamination : Post-synthesis, stir crude product with SiliaMetS® Thiol resin to reduce Pd levels below 10 ppm .

Q. How should researchers resolve contradictions between computational docking predictions and experimental binding assays for this compound?

  • Methodological Answer :
  • Step 1 : Verify assay conditions (pH, ionic strength) to ensure the compound’s protonation state matches docking simulations. For example, piperazine’s pKa (~7.1) affects binding to dopamine D2 receptors .
  • Step 2 : Perform competitive binding assays with known antagonists (e.g., haloperidol) to validate target specificity.
  • Step 3 : Use alanine scanning mutagenesis on predicted binding residues (e.g., Asp114 in D2 receptors) to confirm critical interactions .

Q. What strategies are effective for modifying the pyrazolo[3,4-b]pyridine core to enhance metabolic stability without compromising activity?

  • Methodological Answer :
  • Core Fluorination : Introduce electron-withdrawing groups (e.g., –F at C5) to reduce CYP3A4-mediated oxidation. For analogs, this increased plasma half-life from 2.1 to 5.3 hours in rodent models .
  • Piperazine Substitution : Replace tert-butyl carbamate with acylhydrazones (e.g., tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate) to improve resistance to esterase cleavage .

Q. How can unexpected NMR splitting patterns in the piperazine region be interpreted?

  • Methodological Answer :
  • Scenario : Doublets of doublets (~3.1–3.5 ppm) instead of singlets suggest hindered rotation due to steric bulk from the pyrazolo-pyridine moiety.
  • Verification :
  • Variable-temperature NMR (VT-NMR) at 25–60°C to observe coalescence of split peaks.
  • Compare with X-ray data to confirm restricted conformational freedom .

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